1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine
Overview
Description
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine (1-DMBPA) is an organic compound that belongs to the family of pyrrolidinamines. It is a colorless, crystalline solid with a low melting point and a slightly basic character. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 1-DMBPA is also used in the production of dyes, lubricants, and other industrial products.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Key Intermediates: The development of efficient and stereoselective processes for the preparation of key intermediates in drug synthesis, highlighting the versatility of pyrrolidine derivatives in organic synthesis (Fleck et al., 2003).
- Pyrrole Derivatives: Pyrrole and its derivatives, including pyrrolidines, serve as fundamental structural units in significant biological molecules. The synthesis often involves the condensation of amines with carbonyl-containing compounds, showcasing the broad utility of pyrrolidine derivatives in creating complex organic molecules (Anderson & Liu, 2000).
Chemical Reactions and Mechanisms
- Alkylation and Ring Closure Reactions: Utilization of pyrrolidine derivatives to generate a diverse library of compounds through various alkylation and ring closure reactions, illustrating the adaptability of pyrrolidine-based compounds in synthetic chemistry (Roman, 2013).
- Catalysis and Cross-Coupling: The modification of a dimethyl amino group by a pyrrolidino group in nickel(II) pincer complexes significantly enhances catalytic efficiency for cross-coupling reactions, demonstrating the impact of pyrrolidine modifications on catalytic performance (Garcia et al., 2016).
Advanced Materials and Applications
- Conducting Films: Polypyrroles, with pyrrolidine derivatives as potential intermediates, form highly stable and electrically conducting films. These materials have significant applications in electronic and photonic devices (Anderson & Liu, 2000).
Environmental and Analytical Chemistry
- Analytical Techniques: Development of analytical methods for detecting non-polar heterocyclic aromatic amines, where pyrrolidine derivatives could be used as standards or reference compounds. This highlights the role of pyrrolidine derivatives in enhancing the sensitivity and specificity of analytical techniques (Agudelo Mesa et al., 2013).
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2,4-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-3-4-12(10(2)7-9)13(16)15-6-5-11(14)8-15/h3-4,7,11H,5-6,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCZHWIPVSTXGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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